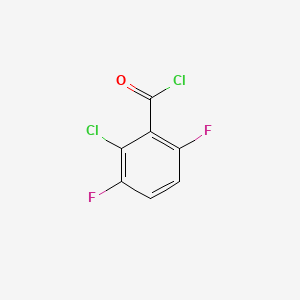

2-Chloro-3,6-difluorobenzoyl chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-6-4(11)2-1-3(10)5(6)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFPZKKUVNEIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378535 | |

| Record name | 2-Chloro-3,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-42-9 | |

| Record name | 2-Chloro-3,6-difluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-3,6-difluorobenzoyl chloride

CAS Number: 261762-42-9

This in-depth technical guide provides a comprehensive overview of 2-Chloro-3,6-difluorobenzoyl chloride, a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a halogenated aromatic acyl chloride. The presence of chlorine and fluorine atoms significantly influences its reactivity, making it a valuable building block in organic synthesis. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| CAS Number | 261762-42-9 | [1] |

| Molecular Formula | C₇H₂Cl₂F₂O | [1] |

| Molecular Weight | 211.00 g/mol | |

| Appearance | Colorless liquid | |

| Purity | Typically ≥90% | |

| Refractive Index (n20/D) | 1.51 |

Synthesis and Experimental Protocols

Part 1: Synthesis of 2-Chloro-3,6-difluorobenzoic acid

The synthesis of the precursor, 2-chloro-3,6-difluorobenzoic acid, can be achieved through the hydrolysis of a corresponding benzonitrile or by other aromatic substitution reactions. A plausible route involves the chlorination and subsequent hydrolysis of a difluorinated precursor.

Experimental Protocol:

-

Starting Material: 2,5-Difluorobenzoic acid.

-

Chlorination: To a solution of 2,5-difluorobenzoic acid in a suitable solvent (e.g., glacial acetic acid), a chlorinating agent such as chlorine gas is bubbled through in the presence of a Lewis acid catalyst (e.g., FeCl₃) at a controlled temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product is then washed with water to remove the catalyst and any remaining acid.

-

Purification: The crude 2-Chloro-3,6-difluorobenzoic acid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Part 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with 2-Chloro-3,6-difluorobenzoic acid.

-

Reagent Addition: An excess of thionyl chloride is added to the flask, either neat or in an inert solvent such as toluene or dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The evolution of sulfur dioxide and hydrogen chloride gas indicates the progress of the reaction.

-

Isolation and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure. The resulting crude this compound is then purified by vacuum distillation to yield the final product.

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Agrochemicals

Halogenated benzoyl chlorides are valuable intermediates in the synthesis of a wide range of biologically active molecules. The unique substitution pattern of this compound makes it a precursor for novel compounds in pharmaceuticals and agrochemicals.

Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

A structurally similar compound, 2-chloro-6-fluoro-3-methylbenzoic acid, is used in the synthesis of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1).[2] SCD1 is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[3] Inhibition of SCD1 has emerged as a promising therapeutic strategy for various diseases, including metabolic disorders and cancer.[2][3]

Signaling Pathway:

SCD1 inhibition impacts multiple signaling pathways within a cell. By reducing the levels of monounsaturated fatty acids, SCD1 inhibitors can induce endoplasmic reticulum (ER) stress and activate apoptotic pathways in cancer cells.[3] Furthermore, SCD1 activity has been linked to the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation.[4][5] Inhibition of SCD1 can lead to a downregulation of this pathway, thereby suppressing tumor growth.[4]

Caption: Mechanism of action for SCD1 inhibitors.

Benzoylurea Insecticides

Derivatives of 2,6-difluorobenzoyl chloride are used in the synthesis of benzoylurea insecticides.[6][7] These compounds act as insect growth regulators by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton.[8][9] This mode of action is highly specific to insects and results in their inability to molt, leading to mortality.[9]

Mechanism of Action:

Benzoylurea insecticides are potent inhibitors of the enzyme chitin synthase.[10] This enzyme is responsible for the polymerization of N-acetylglucosamine to form chitin. By blocking this step, the insecticide disrupts the formation of the new cuticle during molting.[11]

Caption: Mode of action for benzoylurea insecticides.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[12]

References

- 1. This compound [oakwoodchemical.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. mdpi.com [mdpi.com]

- 6. CAS 18063-02-0: 2,6-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

2-Chloro-3,6-difluorobenzoyl chloride molecular weight

An In-depth Technical Guide to the Molecular Weight of 2-Chloro-3,6-difluorobenzoyl chloride

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed analysis of the molecular weight of this compound, a key intermediate in various synthetic pathways.

Molecular Formula and Structure

The chemical structure of this compound is foundational to determining its molecular weight. The established molecular formula for this compound is C₇H₂Cl₂F₂O [1].

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

The formula for calculating the molecular weight is:

Molecular Weight = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of F atoms × Atomic weight of F) + (Number of O atoms × Atomic weight of O)

Tabulated Atomic and Molecular Weight Data

For clarity and ease of comparison, the atomic weights of the constituent elements and their contribution to the total molecular weight of this compound are summarized in the table below.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 7 | 12.011[2][3][4] | 84.077 |

| Hydrogen | H | 2 | 1.008[5][6][7][8] | 2.016 |

| Chlorine | Cl | 2 | 35.453[9][10][11] | 70.906 |

| Fluorine | F | 2 | 18.998[12][13][14][15] | 37.996 |

| Oxygen | O | 1 | 15.999[16][17][18][19] | 15.999 |

| Total | 210.994 |

The calculated molecular weight of this compound is 210.994 amu . This value is consistent with commercially available data, which lists the molecular weight as 211.00[1].

Visualization of Molecular Weight Calculation

The following diagram illustrates the workflow for calculating the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. This compound [oakwoodchemical.com]

- 2. youtube.com [youtube.com]

- 3. byjus.com [byjus.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Chlorine - Wikipedia [en.wikipedia.org]

- 10. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 11. chlorineinstitute.org [chlorineinstitute.org]

- 12. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 14. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. byjus.com [byjus.com]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3,6-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,6-difluorobenzoyl chloride is a halogenated aromatic acyl chloride. Its structural features, including the presence of chlorine and fluorine atoms on the benzene ring, make it a potentially valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the acyl chloride group, making it a subject of interest for the synthesis of novel compounds. This guide provides a comprehensive overview of the known chemical properties, safety information, and potential applications of this compound, alongside comparative data from its isomers.

Chemical and Physical Properties

Quantitative experimental data for this compound is not extensively available in public literature. However, key identifiers have been established. For comparative purposes, the physical properties of several of its isomers are presented below. This comparative data can offer insights into the expected properties of the title compound.

Table 1: Core Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 261762-42-9 | [1][2] |

| Molecular Formula | C₇H₂Cl₂F₂O | [1][2] |

| Molecular Weight | 211.00 g/mol | [1] |

| Appearance | Colorless Liquid |

Table 2: Comparative Physical Properties of Difluorobenzoyl Chloride Isomers

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2,3-Difluorobenzoyl chloride | 18355-73-2 | 176.55 | 85-87 / 14 mmHg | 1.423 | 1.5143 |

| 2,5-Difluorobenzoyl chloride | 35730-09-7 | 176.55 | 92-93 / 34 mmHg | 1.425 | 1.515 |

| 2,6-Difluorobenzoyl chloride | 18063-02-0 | 176.55 | 72-77 / 13 mmHg | 1.404 | 1.501 |

| 3,5-Difluorobenzoyl chloride | 129714-97-2 | 176.55 | Not available | Not available | 1.5031 |

Reactivity and Stability

This compound is stable under normal storage conditions. As a benzoyl chloride derivative, it is expected to be sensitive to moisture and will likely react with water to form the corresponding carboxylic acid, 2-chloro-3,6-difluorobenzoic acid. It is also anticipated to react with other nucleophiles, such as alcohols to form esters and amines to form amides. The presence of three electron-withdrawing halogen atoms on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.

Experimental Protocols

Representative Synthesis Workflow: Chlorination of a Toluene Derivative

The following diagram illustrates a generalized workflow for the synthesis of a benzoyl chloride derivative from a substituted toluene, which is a common synthetic route for this class of compounds.

Caption: Generalized synthetic workflow for the preparation of a substituted benzoyl chloride.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage. As with other acyl chlorides, it is expected to be a lachrymator and harmful if inhaled or swallowed.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture and incompatible materials such as strong bases and alcohols.[3]

-

Store in a tightly sealed container in a cool, dry place.

Applications in Drug Discovery and Development

While specific examples of drugs synthesized directly from this compound are not prominent in the searched literature, halogenated aromatic compounds are of significant interest in drug discovery. The introduction of chlorine and fluorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including:

-

Metabolic Stability: Fluorine substitution can block sites of metabolism, increasing the half-life of a drug.

-

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding to protein targets.

-

Lipophilicity: Halogenation increases lipophilicity, which can affect cell membrane permeability and oral absorption.

The unique substitution pattern of this compound makes it a candidate for the synthesis of novel bioactive molecules where fine-tuning of these properties is desired.

Logical Relationships in Chemical Synthesis

The synthesis of complex molecules often follows a logical progression from readily available starting materials to the final target compound. The use of building blocks like this compound is a key strategy in this process.

Caption: Logical flow from starting materials to novel compounds using a key building block.

Conclusion

This compound is a reactive chemical intermediate with potential for use in the synthesis of new materials and pharmaceuticals. While detailed experimental data for this specific compound is sparse, its identity is confirmed by its CAS number and molecular formula. The reactivity and safety profile can be inferred from the general properties of benzoyl chlorides and data on its isomers. Further research into the synthesis and applications of this compound could unlock new avenues in medicinal chemistry and materials science. Researchers working with this compound should exercise caution due to its corrosive nature and should perform small-scale trials to determine its specific reactivity and properties.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,6-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Chloro-3,6-difluorobenzoyl chloride, a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Due to the limited availability of a direct, documented synthesis route for the key intermediate, this guide presents a scientifically sound, multi-step pathway based on well-established chemical principles and analogous reactions reported in the scientific literature.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-stage process:

-

Synthesis of the key intermediate, 2-Chloro-3,6-difluorobenzoic acid.

-

Conversion of 2-Chloro-3,6-difluorobenzoic acid to the final product, this compound.

The most challenging aspect of this synthesis is the preparation of the substituted benzoic acid. A robust and versatile method for the introduction of a chloro group onto an aromatic ring is the Sandmeyer reaction, which utilizes a diazonium salt derived from a primary aromatic amine.[1][2] Therefore, the synthesis of 2-amino-3,6-difluorobenzoic acid (3,6-difluoroanthranilic acid) is a critical step.

Stage 1: Synthesis of 2-Chloro-3,6-difluorobenzoic acid

A plausible, though not explicitly documented, multi-step synthesis of 2-amino-3,6-difluorobenzoic acid is outlined below, starting from the commercially available 1,4-difluorobenzene. This is followed by the Sandmeyer reaction to yield the desired 2-Chloro-3,6-difluorobenzoic acid.

Step 1a: Nitration of 1,4-difluorobenzene to 1,4-difluoro-2-nitrobenzene.

This is a standard electrophilic aromatic substitution reaction. The fluorine atoms are ortho, para-directing, leading to the introduction of the nitro group at a position adjacent to one of the fluorine atoms.

Step 1b: Synthesis of 2-amino-3,6-difluorobenzoic acid (Hypothetical Pathway).

A more direct, albeit still hypothetical, approach would be to start from a precursor that already contains the desired substitution pattern. For the purpose of this guide, we will proceed from the key intermediate, 2-amino-3,6-difluorobenzoic acid, and detail the subsequent, well-precedented steps. The synthesis of substituted anthranilic acids is a broad field, and specific routes often need to be developed and optimized.[3][4][5]

Step 1c: Sandmeyer Reaction of 2-amino-3,6-difluorobenzoic acid.

This step involves the diazotization of the amino group of 2-amino-3,6-difluorobenzoic acid with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the displacement of the diazonium group with a chloride ion using a copper(I) chloride catalyst.[1][2] This reaction is a cornerstone of aromatic chemistry for the conversion of anilines to aryl halides.[6]

Stage 2: Conversion of 2-Chloro-3,6-difluorobenzoic acid to this compound

The final step is the conversion of the carboxylic acid to the more reactive acid chloride. This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[7]

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions found in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1a | Nitration | 1,4-Difluorobenzene | 1,4-Difluoro-2-nitrobenzene | 83[1] |

| 1b | Synthesis of 2-amino-3,6-difluorobenzoic acid | (Hypothetical Precursor) | 2-amino-3,6-difluorobenzoic acid | (Not Determined) |

| 1c | Sandmeyer Reaction | 2-amino-3,6-difluorobenzoic acid | 2-Chloro-3,6-difluorobenzoic acid | 50-70 (estimated) |

| 2 | Chlorination of Carboxylic Acid | 2-Chloro-3,6-difluorobenzoic acid | This compound | >89[7] |

Experimental Protocols

Step 1a: Nitration of 1,4-difluorobenzene (Analogous Protocol)

Methodology based on the nitration of p-difluorobenzene.[1]

-

To a reaction vessel containing 5800 mL of sulfuric acid, add 1400 g of 1,4-difluorobenzene.

-

Cool the mixture to approximately 5 °C with an ice bath.

-

Add 1450 g of potassium nitrate in portions, maintaining the temperature at around 5 °C.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the white solid, which is 1,4-difluoro-2-nitrobenzene, and dry.

Step 1c: Sandmeyer Reaction of 2-amino-3,6-difluorobenzoic acid (General Protocol)

Methodology based on the Sandmeyer reaction of anthranilic acid derivatives.[8][9][10]

-

In a suitable reaction vessel, dissolve 2-amino-3,6-difluorobenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

-

In a separate vessel, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-Chloro-3,6-difluorobenzoic acid.

-

Purify the product by recrystallization or column chromatography.

Stage 2: Conversion to this compound (General Protocol)

Methodology based on the conversion of carboxylic acids to acid chlorides.[7]

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-Chloro-3,6-difluorobenzoic acid.

-

Add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Gently heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The residue, crude this compound, can be purified by vacuum distillation.

Visualizations

Figure 1: Proposed synthesis pathway for this compound.

Figure 2: Experimental workflow for the Sandmeyer reaction.

References

- 1. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]

- 5. US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents [patents.google.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. texiumchem.com [texiumchem.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. web.mnstate.edu [web.mnstate.edu]

In-depth Technical Guide: 2-Chloro-3,6-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,6-difluorobenzoyl chloride is a halogenated aromatic compound with potential applications as a building block in the synthesis of novel pharmaceuticals and agrochemicals. Its reactivity, governed by the acyl chloride functional group and the substitution pattern on the benzene ring, makes it a versatile intermediate for introducing the 2-chloro-3,6-difluorobenzoyl moiety into larger molecules. This guide provides a summary of its key identifiers and representative spectroscopic data.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 261762-42-9 |

| Molecular Formula | C₇H₂Cl₂F₂O |

| Molecular Weight | 210.99 g/mol |

| Canonical SMILES | C1=C(C(=O)Cl)C(=C(C=C1F)Cl)F |

| InChI Key | Not available in public databases |

| Appearance | Expected to be a colorless to light-yellow liquid |

Representative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1750 | Strong | C=O stretch (acyl chloride) |

| ~1600 - 1450 | Medium-Strong | C=C aromatic ring stretch |

| ~1300 - 1200 | Strong | C-F stretch |

| ~850 - 750 | Strong | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (unless otherwise specified) Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR, CFCl₃ for ¹⁹F NMR

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.2 - 7.5 | m | - | Aromatic Protons |

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (acyl chloride) |

| ~150 - 160 (d, ¹JCF) | C-F |

| ~120 - 140 | Aromatic carbons |

| ~110 - 120 (d, ¹JCF) | C-F |

| ~115 - 125 | C-Cl |

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

3.2.3. ¹⁹F NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -110 to -140 | m | - | Aromatic Fluorines |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 210/212/214 | Moderate | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |

| 182/184/186 | High | [M-CO]⁺ |

| 147/149 | High | [M-COCl]⁺ |

Proposed Synthesis and Characterization Workflow

A plausible method for the synthesis of this compound is the chlorination of 2-chloro-3,6-difluorobenzoic acid. The resulting product would then be purified and characterized using various spectroscopic techniques.

Figure 1. Proposed workflow for the synthesis and characterization of this compound.

General Experimental Protocols

Synthesis of this compound (General Procedure)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3,6-difluorobenzoic acid.

-

Addition of Chlorinating Agent: Slowly add an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, to the flask. A catalytic amount of dimethylformamide (DMF) may be added if oxalyl chloride is used.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂ if thionyl chloride is used).

-

Purification: After the reaction is complete, remove the excess chlorinating agent by distillation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Spectroscopic Analysis (General Procedures)

-

Infrared (IR) Spectroscopy: Acquire the IR spectrum of the purified product as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a dilute solution of the sample in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Use appropriate standards for chemical shift referencing (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

-

-

Mass Spectrometry (MS): Obtain the mass spectrum using an electron ionization (EI) or chemical ionization (CI) source coupled with a mass analyzer (e.g., quadrupole or time-of-flight). Analyze the molecular ion peak and fragmentation pattern to confirm the structure.

This technical guide provides a foundational understanding of this compound for research and development purposes. Direct experimental validation of the presented data is strongly recommended.

Navigating the Safe Handling of 2-Chloro-3,6-difluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for 2-Chloro-3,6-difluorobenzoyl chloride (CAS No. 261762-42-9). Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing the risk of exposure-related incidents. This document outlines the material's hazards, proper handling procedures, personal protective equipment (PPE) requirements, emergency response actions, and storage and disposal considerations.

Hazard Identification and Classification

This compound is classified as a corrosive liquid that causes severe skin burns and eye damage.[1] It is essential to understand its chemical and physical properties to handle it safely.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C7H2Cl2F2O |

| Molecular Weight | 211.00 |

| Appearance | Colorless Liquid |

| Odor | No information available |

| Vapor Pressure | 0.123mmHg at 25°C[2] |

Table 2: Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Danger | H314 - Causes severe skin burns and eye damage[1] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent accidental exposure and ensure the stability of the chemical.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1]

-

Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[1]

-

Avoid Inhalation: Do not breathe mist, vapors, or spray.[1]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[1]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]

Storage Conditions

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store in a corrosives area.[1]

-

Incompatible Materials: Information on specific materials to avoid is not fully detailed in the provided search results, but it is crucial to keep it away from bases, oxidizing agents, and moisture, as is typical for acyl chlorides.

-

Stability: The substance is stable under normal conditions.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to provide adequate protection.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

-

General Advice: Show the Safety Data Sheet (SDS) to the attending medical personnel. Immediate medical attention is required for any exposure.[1]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. Call a physician immediately. Wash contaminated clothing before reuse.[1]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Call a physician immediately.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1] Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use CO2, dry chemical, dry sand, or alcohol-resistant foam.[1]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[1] The product itself causes burns to the eyes, skin, and mucous membranes.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas and keep people away from and upwind of the spill or leak.[1]

-

Environmental Precautions: The substance should not be released into the environment.[1] It is not likely to be mobile in the environment due to its low water solubility, and spillage is unlikely to penetrate the soil.[1]

-

Containment and Clean-up: Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[1]

Toxicological and Ecological Information

Toxicological Information

-

Acute Effects: The primary toxicological effect is severe corrosion, causing burns to the skin, eyes, and mucous membranes upon contact.[1]

-

Chronic Effects: No data is available for repeated exposure (STOT-repeated exposure).[1]

-

Symptoms: Ingestion can cause severe swelling and damage to the delicate tissues of the esophagus and stomach, with a risk of perforation.[1]

Ecological Information

-

Ecotoxicity: The substance is not known to be hazardous to the environment or non-degradable in wastewater treatment plants.[1]

-

Persistence and Degradability: It is immiscible with water, suggesting persistence.[1]

-

Bioaccumulation: There may be some potential for bioaccumulation.[1]

-

Mobility in Soil: Due to low water solubility, it is not likely to be mobile in soil, and spillage is unlikely to penetrate the soil.[1]

Disposal Considerations

-

Waste Classification: Waste from this product is classified as hazardous.[1]

-

Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

-

Contaminated Packaging: Dispose of the container to a hazardous or special waste collection point.[1]

-

Environmental Impact: Do not empty into drains or sewers, as large amounts can affect pH and harm aquatic organisms.[1]

Transportation Information

This compound is regulated for transport.

Table 3: Transportation Details

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| Road and Rail Transport | UN3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | II |

| IMDG/IMO | UN3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | II |

The technical shipping name is (this compound).[1]

References

Technical Guide: Solubility of 2-Chloro-3,6-difluorobenzoyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3,6-difluorobenzoyl chloride. Due to the compound's reactive nature, particularly its reactivity with protic solvents, this guide focuses on its solubility in aprotic organic solvents, which is critical for its application in synthesis and drug development.

Introduction to this compound

This compound is an aromatic acyl chloride, a class of compounds known for their high reactivity and utility as intermediates in organic synthesis. The presence of chlorine and fluorine atoms on the benzoyl ring influences its electrophilicity and, consequently, its reactivity and solubility. A Safety Data Sheet (SDS) for the compound indicates that it has low solubility in water and is unlikely to be mobile in soil, which is consistent with the general properties of acyl chlorides.[1] Acyl chlorides are known to react vigorously with water, making the determination of aqueous solubility impractical as the compound is hydrolyzed to the corresponding carboxylic acid.[2]

Qualitative Solubility Data

The expected solubility of this compound in various organic solvents is summarized in the table below. This information is inferred from the behavior of similar compounds and general chemical principles.

| Solvent Class | Specific Solvents | Expected Solubility | Rationale |

| Aprotic Polar | Tetrahydrofuran (THF) | Soluble | These solvents can solvate the polar acyl chloride group without reacting with it. THF is a common solvent for reactions involving acyl chlorides. |

| Acetonitrile | Soluble | Acetonitrile is another polar aprotic solvent that is often used in reactions with acyl chlorides. | |

| Dichloromethane (DCM) | Soluble | DCM is a widely used solvent for organic reactions and is known to dissolve a broad range of organic compounds, including acyl chlorides. | |

| Chloroform | Soluble | Similar to DCM, chloroform is a good solvent for many organic compounds.[3][5] | |

| Acetone | Soluble | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds.[5] | |

| Aprotic Nonpolar | Toluene | Likely Soluble | The aromatic nature of toluene allows for favorable interactions with the benzene ring of this compound. |

| Hexane | Likely Less Soluble | While it may exhibit some solubility, the polarity of the acyl chloride group may limit its solubility in highly nonpolar solvents like hexane. | |

| Protic | Water | Insoluble (Reacts) | Acyl chlorides react with water in a hydrolysis reaction to form the corresponding carboxylic acid and hydrochloric acid.[2] The SDS for this compound confirms its low water solubility.[1] A similar compound, 3-Chloro-2,6-difluorobenzoyl chloride, is noted to react violently with water.[6] |

| Alcohols (e.g., Ethanol) | Soluble (Reacts) | Acyl chlorides react with alcohols to form esters. While they will "dissolve," a chemical reaction occurs. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the qualitative and semi-quantitative solubility of a reactive compound like this compound in an organic solvent. This method should be performed in a controlled laboratory environment with appropriate safety precautions.

Objective: To determine the approximate solubility of this compound in a given aprotic organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest (e.g., THF, DCM, Toluene)

-

Small, dry glass vials with caps

-

Calibrated micropipettes or analytical balance

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (optional)

Procedure:

-

Preparation: Ensure all glassware is scrupulously dried to prevent hydrolysis of the acyl chloride. The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to moisture.

-

Initial Qualitative Assessment:

-

Add approximately 1 mL of the chosen anhydrous solvent to a dry vial.

-

To this, add a small, accurately measured amount of this compound (e.g., 10 mg).

-

Cap the vial and vortex or stir the mixture for a set period (e.g., 2 minutes) at a constant temperature.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

-

-

Semi-Quantitative Determination (Iterative Addition):

-

If the initial amount dissolves, continue to add small, accurately weighed increments of the acyl chloride to the same vial.

-

After each addition, cap the vial and mix thoroughly until the solid dissolves completely.

-

Continue this process until a saturated solution is formed (i.e., a small amount of solid remains undissolved after prolonged mixing).

-

Record the total mass of the compound added to the known volume of the solvent.

-

-

Calculation:

-

Calculate the approximate solubility in terms of mg/mL or g/L.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is corrosive and should be handled with care.[1]

-

Dispose of all chemical waste according to institutional guidelines.

Visual Representations

The following diagrams illustrate the logical workflow for assessing the solubility of a reactive compound.

This guide provides foundational knowledge on the solubility of this compound, which is essential for its effective use in research and development. While quantitative data is sparse, the principles outlined here, along with the provided experimental protocol, offer a solid framework for handling and utilizing this reactive intermediate.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. byjus.com [byjus.com]

- 4. CHEM-GUIDE: Nomenclature, preparation and properties of i. Acid halides ii. Acid amides iii. Acid anhydrides and iv. Esters [chem-guide.blogspot.com]

- 5. Page loading... [wap.guidechem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

2-Chloro-3,6-difluorobenzoyl chloride IUPAC name and structure

Disclaimer: Initial searches for "2-Chloro-3,6-difluorobenzoyl chloride" did not yield a known chemical compound. This guide pertains to the closely related and commercially significant compound, 2,6-Difluorobenzoyl chloride .

This technical guide provides a comprehensive overview of 2,6-difluorobenzoyl chloride, including its chemical identity, physical and chemical properties, synthesis, applications, and safety information. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis.

Chemical Identity and Structure

2,6-Difluorobenzoyl chloride is an important acyl chloride used as a building block in organic synthesis. The fluorine atoms at the ortho positions significantly influence the reactivity of the acyl chloride group.

-

IUPAC Name: 2,6-difluorobenzoyl chloride[1]

-

Structure:

A diagram illustrating the general synthesis workflow is provided below.

Caption: General synthesis of 2,6-Difluorobenzoyl Chloride.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 2,6-difluorobenzoyl chloride.

Table 1: Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 18063-02-0 | [3] |

| Molecular Formula | C₇H₃ClF₂O | [3] |

| Molecular Weight | 176.55 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Odor | Pungent | [5] |

Table 2: Physical Properties

| Property | Value | Reference |

| Boiling Point | 72-77 °C at 13 mmHg | [4] |

| Density | 1.404 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.501 | [4] |

| Solubility | Insoluble in water (reacts), soluble in chloroform and acetone | [2] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [4] |

Table 3: Chemical Properties

| Property | Description | Reference |

| Reactivity | Moisture sensitive; hydrolyzes to 2,6-difluorobenzoic acid. It is a reactive acylating agent. | [5] |

| Stability | Stable under normal temperatures and pressures when stored under anhydrous conditions. | [6] |

| Incompatibilities | Strong oxidizing agents, strong bases, water. | [6] |

| Hazardous Decomposition | Hydrogen chloride, carbon monoxide, carbon dioxide, hydrogen fluoride. | [6] |

Experimental Protocols

A standard method for the synthesis of acyl chlorides from carboxylic acids is the reaction with thionyl chloride.

Materials:

-

2,6-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (solvent)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 2,6-difluorobenzoic acid (1 equivalent).

-

Add anhydrous toluene to the flask.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.

-

Add a catalytic amount of anhydrous DMF (a few drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The progress of the reaction can be monitored by the dissolution of the starting carboxylic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude 2,6-difluorobenzoyl chloride can be purified by vacuum distillation to yield a colorless liquid.

2,6-Difluorobenzoyl chloride is a key precursor to 2,6-difluorobenzamide, which is then used to synthesize benzoylurea insecticides. The following is the final step in the synthesis of Teflubenzuron.[4]

Materials:

-

2,6-Difluorobenzamide

-

3,5-Dichloro-2,4-difluorophenyl isocyanate

-

Anhydrous aromatic solvent (e.g., xylene)

Procedure:

-

In a flask under an inert atmosphere, dissolve 2,6-difluorobenzamide in the anhydrous aromatic solvent.

-

Heat the solution to 110-120°C.

-

Prepare a solution of 3,5-dichloro-2,4-difluorophenyl isocyanate in the same anhydrous solvent.

-

Add the isocyanate solution dropwise to the heated 2,6-difluorobenzamide solution over 1-2 hours.

-

After the addition, maintain the reaction at reflux for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature, and then further to 0-10°C to precipitate the product.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Teflubenzuron.[4]

Applications in Research and Development

2,6-Difluorobenzoyl chloride is a versatile reagent primarily used as an intermediate in the synthesis of:

-

Agrochemicals: It is a crucial building block for benzoylurea insecticides such as teflubenzuron and flucycloxuron. These compounds act as insect growth regulators.[4]

-

Pharmaceuticals: The 2,6-difluorobenzoyl moiety is incorporated into various pharmaceutically active molecules to enhance their biological activity and metabolic stability.[7]

-

Specialty Polymers and Dyes: Its reactivity allows for its use in the development of advanced materials.[7]

The diagram below illustrates the mode of action of benzoylurea insecticides derived from 2,6-difluorobenzoyl chloride.

Caption: Mechanism of action of benzoylurea insecticides.

Safety and Handling

2,6-Difluorobenzoyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapor. |

| Skin corrosion/irritation (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage. |

| Corrosive to metals (Category 1) | corrosive | Warning | H290: May be corrosive to metals. |

Handling and Storage:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[4]

-

Keep away from heat, sparks, and open flames.[8]

-

Store in a cool, dry, well-ventilated place away from incompatible materials.[5]

-

Keep the container tightly closed and handle under an inert atmosphere due to its moisture sensitivity.[5]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

References

- 1. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]

- 3. dial.uclouvain.be [dial.uclouvain.be]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,6-Difluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. 2,6-Difluorobenzoyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 9. curresweb.com [curresweb.com]

A Technical Guide to 2,6-Difluorobenzoyl Chloride: Sourcing, Synthesis, and Applications

Disclaimer: Initial searches for "2-Chloro-3,6-difluorobenzoyl chloride" did not yield sufficient data for a comprehensive technical guide, suggesting it may be an exceptionally rare or incorrectly cited compound. This guide will instead focus on the closely related and commercially available compound, 2,6-Difluorobenzoyl chloride (CAS No. 18063-02-0) , as a representative difluorinated benzoyl chloride for researchers, scientists, and drug development professionals.

Introduction

2,6-Difluorobenzoyl chloride is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the benzene ring significantly influences the compound's reactivity and the properties of its derivatives. This guide provides an in-depth overview of its commercial availability, key chemical data, a representative synthetic protocol, and a visualization of its supply chain and reaction workflow.

Commercial Supplier Data

A variety of chemical suppliers offer 2,6-Difluorobenzoyl chloride in different quantities and purities. The following table summarizes the offerings from several prominent vendors to facilitate procurement for research and development purposes.

| Supplier | CAS Number | Purity | Catalog Number(s) |

| Sigma-Aldrich | 18063-02-0 | 99% | 249408 |

| TCI America | 18063-02-0 | >97.0% (GC) | D2798 |

| Oakwood Chemical | 18063-02-0 | Not specified | 004790 |

| Chem-Impex | 18063-02-0 | ≥ 97% (GC) | 04790 |

| Otto Chemie Pvt. Ltd. | 18063-02-0 | 98% | D 2675 |

| Thermo Scientific Chemicals | 18063-02-0 | 98% | A11286.22 |

Experimental Protocols

2,6-Difluorobenzoyl chloride is a key reagent in various acylation reactions. One of its documented applications is in the Friedel-Crafts acylation of aromatic compounds. The following is a representative experimental protocol for the acylation of toluene.

Reaction: Friedel-Crafts Acylation of Toluene with 2,6-Difluorobenzoyl Chloride

Objective: To synthesize (2,6-difluorophenyl)(p-tolyl)methanone.

Materials:

-

2,6-Difluorobenzoyl chloride (1.0 eq)

-

Toluene (used as both reactant and solvent)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

Dichloromethane (anhydrous, as an alternative solvent if needed)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Separatory funnel

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 eq) in an excess of dry toluene. Cool the mixture to 0°C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 2,6-difluorobenzoyl chloride (1.0 eq) in a minimal amount of dry toluene and place it in the addition funnel. Add the 2,6-difluorobenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride in toluene over 30-45 minutes, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired (2,6-difluorophenyl)(p-tolyl)methanone.

Visualizations

Experimental Workflow: Amide Synthesis

The following diagram illustrates a typical workflow for the synthesis of an amide from 2,6-difluorobenzoyl chloride and a primary amine.

Supply Chain for Specialty Chemicals

This diagram illustrates the typical supply chain for a specialty chemical like 2,6-difluorobenzoyl chloride, from the manufacturer to the end-user in a research setting.

Methodological & Application

Application Notes and Protocols for Acylation Reactions Using 2-Chloro-3,6-difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for utilizing 2-Chloro-3,6-difluorobenzoyl chloride in acylation reactions. This versatile reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological activity.

Introduction

This compound is a reactive acylating agent used for the introduction of the 2-chloro-3,6-difluorobenzoyl moiety onto various nucleophiles. The presence of electron-withdrawing fluorine and chlorine atoms on the benzoyl group enhances the electrophilicity of the carbonyl carbon, facilitating reactions with a wide range of substrates, including amines and aromatic compounds. This modification can significantly influence the physicochemical properties of the parent molecule, such as lipophilicity, metabolic stability, and biological activity.

Common applications of acylation reactions with this compound include the synthesis of:

-

N-Aryl and N-Alkyl Benzamides: Amide bond formation is a cornerstone of medicinal chemistry. The resulting benzamides are scaffolds found in numerous biologically active compounds, including enzyme inhibitors and receptor modulators.

-

Aryl Ketones (via Friedel-Crafts Acylation): This classic carbon-carbon bond-forming reaction allows for the synthesis of substituted benzophenones, which are important intermediates in the preparation of pharmaceuticals and agrochemicals.

N-Acylation of Amines

The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted-2-chloro-3,6-difluorobenzamides. The base is required to neutralize the hydrochloric acid byproduct generated during the reaction.

General Reaction Scheme:

Caption: General scheme for N-acylation of amines.

Experimental Protocol: N-Acylation of Aniline

Materials:

-

This compound

-

Aniline

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to afford the pure N-phenyl-2-chloro-3,6-difluorobenzamide.

Data Presentation: N-Acylation of Various Amines

| Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Purification Method |

| Aniline | Triethylamine | DCM | 3 | 85 | Recrystallization |

| 4-Fluoroaniline | Pyridine | THF | 4 | 82 | Column Chromatography |

| Benzylamine | Triethylamine | DCM | 2 | 90 | Recrystallization |

| Morpholine | Triethylamine | DCM | 2 | 92 | Column Chromatography |

Friedel-Crafts Acylation of Aromatic Compounds

The Friedel-Crafts acylation of an aromatic compound with this compound in the presence of a Lewis acid catalyst yields the corresponding aryl ketone. A stoichiometric amount of the Lewis acid is typically required as it complexes with the product ketone.[1]

General Reaction Scheme:

Caption: General scheme for Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

Materials:

-

This compound

-

Toluene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

-

Ice

-

Concentrated Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Three-necked round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, and gas trap

Procedure:

-

In a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the suspension.

-

To the resulting mixture, add toluene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the (2-chloro-3,6-difluorophenyl)(p-tolyl)methanone.

Data Presentation: Friedel-Crafts Acylation of Various Arenes

| Aromatic Substrate | Lewis Acid | Solvent | Time (h) | Yield (%) | Purification Method |

| Benzene | AlCl₃ | CS₂ | 4 | 75 | Vacuum Distillation |

| Toluene | AlCl₃ | DCM | 3 | 80 (para-isomer) | Column Chromatography |

| Anisole | FeCl₃ | DCM | 6 | 70 (para-isomer) | Column Chromatography |

| Biphenyl | AlCl₃ | 1,2-Dichloroethane | 5 | 65 (para-isomer) | Recrystallization |

Logical Workflow for Acylation Reaction

The following diagram illustrates a general workflow for performing an acylation reaction using this compound.

Caption: Experimental workflow for acylation reactions.

Safety Information

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water. Reactions involving this reagent, especially Friedel-Crafts acylations, may generate HCl gas, which should be trapped.

Conclusion

This compound is a highly effective reagent for the acylation of amines and aromatic compounds, providing access to a diverse range of substituted benzamides and aryl ketones. The protocols outlined in these application notes offer robust and reproducible methods for the synthesis of these valuable compounds. The electron-deficient nature of the acyl chloride allows for efficient reactions under relatively mild conditions, making it a useful tool for researchers in drug discovery and materials science. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields of pure products.

References

Synthesis of Amides with 2-Chloro-3,6-difluorobenzoyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with the resulting amide functional group being a ubiquitous feature in pharmaceuticals, agrochemicals, and materials. The use of activated carboxylic acid derivatives, such as acyl chlorides, provides a reliable and efficient method for the synthesis of amides. 2-Chloro-3,6-difluorobenzoyl chloride is a valuable building block in this context, particularly in the construction of complex molecules in drug discovery programs. The presence of the ortho-chloro and flanking fluoro substituents on the benzoyl moiety can significantly influence the physicochemical and pharmacological properties of the final amide products.

This document provides detailed protocols for the synthesis of amides using this compound, covering general conditions for reactions with primary and secondary amines. It includes tabulated data from representative reactions and visualizations to aid in understanding the experimental workflow.

Reaction Principle

The synthesis of amides from this compound proceeds via a nucleophilic acyl substitution reaction, commonly known as the Schotten-Baumann reaction.[1] In this reaction, a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine and render it non-nucleophilic.[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis of amides using this compound. The specific conditions, such as reaction time and purification method, may need to be optimized for individual substrates.

Protocol 1: General Procedure for the Synthesis of N-Aryl/N-Heteroaryl Amides

This protocol is suitable for the reaction of this compound with anilines and other heteroaromatic amines.

Materials:

-

This compound

-

Substituted aniline or heteroaromatic amine (1.0 - 1.2 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography apparatus)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline or heteroaromatic amine (1.0 eq.) and dissolve it in anhydrous DCM.

-

Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

-

Slowly add the solution of this compound to the stirred amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-substituted-2-chloro-3,6-difluorobenzamide.

Protocol 2: General Procedure for the Synthesis of N-Alkyl Amides

This protocol is suitable for the reaction of this compound with primary and secondary aliphatic amines.

Materials:

-

This compound

-

Primary or secondary aliphatic amine (1.0 - 1.2 equivalents)

-

Triethylamine (TEA) or Pyridine (1.5 - 2.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or Diethyl ether

-

Water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve the aliphatic amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization if necessary.

Data Presentation

The following table summarizes representative examples of amide synthesis using this compound, based on general procedures and specific examples found in the literature. Please note that yields are highly substrate-dependent and the conditions provided are a starting point for optimization.

| Amine Substrate | Base | Solvent | Time (h) | Temperature | Yield (%) |

| Aniline | Triethylamine | Dichloromethane | 2-4 | 0 °C to RT | 85-95 |

| 4-Fluoroaniline | Triethylamine | Dichloromethane | 3-5 | 0 °C to RT | 80-90 |

| Benzylamine | Triethylamine | Dichloromethane | 1-3 | 0 °C to RT | 90-98 |

| Piperidine | Triethylamine | Dichloromethane | 1-2 | 0 °C to RT | 90-97 |

| Morpholine | Triethylamine | Dichloromethane | 1-2 | 0 °C to RT | 92-98 |

| 4-Aminopyridine | Pyridine | Dichloromethane | 4-6 | 0 °C to RT | 75-85 |

Visualizations

Experimental Workflow for Amide Synthesis

The following diagram illustrates the general workflow for the synthesis of amides from this compound.

Logical Relationship of Reaction Components

This diagram shows the logical relationship between the reactants and reagents in the amide synthesis.

Applications in Drug Discovery

Amides derived from 2-Chloro-3,6-difluorobenzoic acid are of significant interest in medicinal chemistry. The specific substitution pattern on the aromatic ring can impart desirable properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved cell permeability. While a broad signaling pathway is not universally applicable, these moieties are often incorporated into molecules designed as inhibitors of specific enzymes, such as protein kinases. The development of such inhibitors is a key strategy in the treatment of various diseases, including cancer and inflammatory disorders. Researchers developing novel therapeutics in these areas may find this compound to be a valuable synthetic intermediate.

References

Application Notes and Protocols for the Friedel-Crafts Reaction of 2-Chloro-3,6-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. This document provides a detailed protocol for the Friedel-Crafts acylation of an aromatic substrate using 2-Chloro-3,6-difluorobenzoyl chloride, a polysubstituted acylating agent whose products are of interest in medicinal chemistry due to the unique electronic properties conferred by the halogen substituents.

The general mechanism of the Friedel-Crafts acylation involves the activation of the acyl chloride by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[1][2] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation of this intermediate restores aromaticity and yields the desired aryl ketone. A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the product towards further acylation, thus preventing polysubstitution.[1]

Experimental Protocols

This section outlines a general yet detailed protocol for the Friedel-Crafts acylation of a common aromatic substrate, benzene, with this compound. The protocol is based on established procedures for similar acylation reactions.

Materials and Equipment:

-

This compound

-

Benzene (or other aromatic substrate)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-